molecular formula C15H13N3O4S B2674227 (E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035003-85-9

(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2674227
CAS RN: 2035003-85-9
M. Wt: 331.35
InChI Key: XVSCVAWFUVGTMI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research on similar thieno[3,2-d]pyrimidin derivatives has led to the development of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments. These compounds are synthesized through the reaction of acyl derivatives with hydrazine hydrate. Their reactivity with aldehydes, formamide, and other agents has been studied, highlighting their potential in creating diverse molecular structures for further application in medicinal chemistry and materials science (Kostenko et al., 2007).

Anti-inflammatory Activity

A series of compounds synthesized using citrazinic acid as a starting material, including pyridines and pyrimidinones, have shown promising anti-inflammatory properties. These compounds were evaluated against Prednisolone®, indicating their potential use in developing new anti-inflammatory drugs (Amr et al., 2007).

Polymerization Potential

The synthesis of novel functional acrylamides, such as N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, reveals their potential for polymerization. These compounds can be homopolymerized and copolymerized with other monomers, demonstrating their utility in creating new polymeric materials with specific properties (Ling et al., 1999).

Antimicrobial and Anticancer Activity

Novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones synthesized from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate have been screened for antimicrobial activity. These compounds have shown effectiveness against certain microbial strains, indicating their potential in developing new antimicrobial agents (Ravindra et al., 2008).

Enantioselective Synthesis

The ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi showcases an environmentally friendly approach to synthesizing enantiomerically enriched compounds. This process highlights the potential of biocatalysis in achieving enantioselective synthesis of complex organic molecules (Jimenez et al., 2019).

properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-12(4-3-10-2-1-8-22-10)16-6-7-18-14(20)13-11(5-9-23-13)17-15(18)21/h1-5,8-9H,6-7H2,(H,16,19)(H,17,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCVAWFUVGTMI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide

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